molecular formula C8H6Cl2O3 B6254827 2,3-dichloro-6-methoxybenzoic acid CAS No. 55776-06-2

2,3-dichloro-6-methoxybenzoic acid

Cat. No.: B6254827
CAS No.: 55776-06-2
M. Wt: 221
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Description

Overview of Halogenated and Methoxy-Substituted Aromatic Carboxylic Acids

Among the vast family of substituted benzoic acids, halogenated and methoxy-substituted derivatives are of significant interest to the scientific community. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and methoxy (B1213986) groups (-OCH3) onto the aromatic ring can profoundly influence the molecule's electronic properties, acidity, and reactivity. libretexts.orglibretexts.org

Halogen atoms, being electronegative, act as electron-withdrawing groups through the inductive effect, which can increase the acidity of the carboxylic acid. libretexts.orglibretexts.org This effect is dependent on the type of halogen and its position relative to the carboxyl group. libretexts.org The process of replacing a carboxylic acid group with a halogen, known as halodecarboxylation, is a key method for synthesizing organic halides. nih.gov

Conversely, the methoxy group can exhibit a dual electronic effect. It is electron-withdrawing inductively but can be electron-donating through resonance, particularly when positioned at the ortho or para positions relative to another substituent. libretexts.orgquora.com This interplay of electronic effects makes methoxy-substituted benzoic acids fascinating subjects for studying reaction mechanisms and structure-activity relationships. quora.com The combination of both halogen and methoxy substituents on a benzoic acid scaffold, as seen in 2,3-dichloro-6-methoxybenzoic acid, creates a molecule with a unique and complex chemical profile.

Historical Context and Evolution of Research on Benzoic Acid Derivatives

The study of benzoic acid itself dates back to the 16th century, with its initial discovery through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com The determination of its structure by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark in the development of organic chemistry. chemeurope.com Early industrial production methods involved the hydrolysis of benzotrichloride, which often resulted in chlorinated benzoic acid derivatives as byproducts. chemeurope.com

Over the decades, research has expanded from the parent molecule to its countless derivatives. The investigation into substituted benzoic acids has been a driving force in understanding the electronic effects of functional groups on aromatic systems. quora.com This has led to the development of concepts like the Hammett equation, which quantifies the influence of meta- and para-substituents on the reactivity of benzoic acid derivatives. quora.com The continuous exploration of new synthetic methods and the characterization of novel derivatives remain active areas of research, fueled by the potential applications of these compounds in various scientific and industrial fields. ymerdigital.comresearchgate.net

Rationale for Focused Investigation on 2,3-dichloro-6-methoxybenzoic acid

The specific substitution pattern of 2,3-dichloro-6-methoxybenzoic acid presents a compelling case for detailed scientific inquiry. The presence of two chlorine atoms and a methoxy group on the benzene (B151609) ring creates a unique electronic and steric environment. The chlorine atoms at the 2 and 3 positions are expected to have a significant electron-withdrawing inductive effect, influencing the acidity of the carboxylic acid. The methoxy group at the 6-position (ortho to the carboxylic acid) introduces both electronic and steric effects that can modulate the molecule's conformation and reactivity. This particular arrangement of substituents makes it a valuable model compound for studying the interplay of these effects on the chemical properties and behavior of polysubstituted aromatic systems.

Research Objectives and Scope of Academic Inquiry

The primary objectives in the academic investigation of 2,3-dichloro-6-methoxybenzoic acid encompass a thorough understanding of its fundamental chemical characteristics. Key areas of inquiry include:

Elucidation of efficient and high-yield synthetic pathways.

Comprehensive characterization of its physical and chemical properties.

Detailed spectroscopic and structural analysis to understand its molecular geometry and electronic distribution.

Investigation of its reactivity and potential for undergoing various chemical transformations.

Exploration of its utility as a building block in organic synthesis and its potential applications in material science.

This focused research aims to contribute to the broader understanding of substituted benzoic acids and to unlock the potential of this specific compound for further scientific and technological advancement.

Properties

CAS No.

55776-06-2

Molecular Formula

C8H6Cl2O3

Molecular Weight

221

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,3 Dichloro 6 Methoxybenzoic Acid

Retrosynthetic Analysis of 2,3-dichloro-6-methoxybenzoic acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. scitepress.orgamazonaws.comresearchgate.net The key to this process is to make disconnections that correspond to reliable and well-understood chemical reactions. amazonaws.com

For 2,3-dichloro-6-methoxybenzoic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-halogen and carbon-oxygen bonds of the substituents. A logical retrosynthetic approach would consider the following disconnections:

C-COOH bond disconnection: This is a common retrosynthetic step for benzoic acids, leading back to a dichloromethoxybenzene precursor. The corresponding forward reaction would be a carboxylation reaction.

C-Cl bond disconnections: These disconnections would lead to a methoxybenzoic acid precursor. The forward reactions would involve regioselective chlorination.

C-OCH3 bond disconnection: This suggests a precursor with a hydroxyl group, which can be methylated. The forward reaction is an O-methylation.

Considering the directing effects of the substituents is crucial. The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors. These electronic properties will heavily influence the order of reactions in the forward synthesis to achieve the desired 2,3-dichloro-6-methoxy substitution pattern.

A plausible retrosynthetic pathway might start by disconnecting the carboxyl group, leading to 1,2-dichloro-4-methoxybenzene. This intermediate could then be simplified by removing the chloro and methoxy groups to arrive at a simple benzene (B151609) derivative. The forward synthesis would then involve the sequential introduction of these functional groups in a controlled manner.

Classical and Established Synthetic Routes to Dichloromethoxybenzoic Acids

The synthesis of dichloromethoxybenzoic acids often relies on a series of well-established organic reactions. These methods focus on building the molecule step-by-step, controlling the regiochemistry of each transformation.

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. For dichloromethoxybenzoic acids, this can be achieved through several methods:

Grignard Reaction: A common approach involves the formation of a Grignard reagent from a dichloromethoxybromobenzene, followed by reaction with carbon dioxide to yield the corresponding benzoic acid.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to deprotonate a specific ortho-position, which can then react with an electrophile like carbon dioxide. For instance, a methoxy group can direct the metalation to its ortho-positions. organic-chemistry.org

Electrocarboxylation: This method uses an electrochemical setup to carboxylate organic halides. Studies have shown the electrocarboxylation of dichlorobenzenes, which could potentially be adapted for dichloromethoxybenzene precursors. mdpi.comresearchgate.net

Kolbe-Schmitt Reaction: While traditionally used for synthesizing hydroxybenzoic acids, modifications of this reaction could potentially be applied to dichloromethoxy-substituted phenols.

Oxidation of a Methyl Group: If a suitable dichloromethoxytoluene is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

The selective introduction of chlorine atoms at specific positions on the aromatic ring is critical. The directing effects of existing substituents play a major role in determining the outcome of the chlorination reaction.

Electrophilic Aromatic Substitution: Direct chlorination of a methoxybenzoic acid precursor can be achieved using various chlorinating agents such as chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS). tcichemicals.com The regioselectivity will be governed by the combined directing effects of the methoxy and carboxyl groups.

Sandmeyer Reaction: A versatile method that involves the diazotization of an amino group, followed by its replacement with a chlorine atom using a copper(I) chloride catalyst. This allows for the precise placement of a chlorine atom if a suitable amino-substituted precursor is available. A known process for preparing 3,6-dichloro-2-methoxybenzoic acid (Dicamba) starts from 2,5-dichloroaniline. google.com

Ortho-Lithiation Followed by Chlorination: Similar to directed ortho-metalation for carboxylation, a directing group can facilitate lithiation at a specific position, which can then be quenched with a chlorine source like hexachloroethane.

The methoxy group is typically introduced through the alkylation of a corresponding hydroxyl group.

Williamson Ether Synthesis: This is the most common method for forming ethers. It involves the deprotonation of a dihydroxybenzoic acid or a dichlorohydroxybenzoic acid with a base to form a phenoxide, which then undergoes nucleophilic substitution with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Industrially, 3-methoxybenzoic acid is produced by methylating 3-hydroxybenzoic acid. sciencemadness.org

Enzymatic O-Methylation: Certain enzymes, such as catechol-O-methyltransferase, can catalyze the methylation of hydroxyl groups on aromatic rings. For example, 3,4-dihydroxybenzoic acid can be enzymatically methylated to produce 4-hydroxy-3-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid. nih.gov

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. These often involve the use of catalysts to achieve high selectivity and reduce waste.

Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized starting materials. acs.orgacs.orgresearchgate.net

Palladium-Catalyzed C-H Activation: Palladium catalysts have been extensively used for the ortho-C-H functionalization of benzoic acids. nih.govnih.gov By employing a suitable directing group, such as the carboxylic acid itself, specific C-H bonds can be activated and coupled with various partners. While ortho-functionalization is common, methods for meta-C-H functionalization are also being developed. nih.gov

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are also effective for the C-H activation of benzoic acids, often leading to different regioselectivity compared to palladium. mdpi.com The choice of catalyst and reaction conditions can influence which C-H bond is functionalized.

Ruthenium-Catalyzed C-H Functionalization: Ruthenium-based catalysts have shown great potential in the carboxylate-directed functionalization of benzoic acids, allowing for the introduction of various functional groups at the ortho position. researchgate.net

These advanced catalytic methods offer the potential for more direct and atom-economical syntheses of complex molecules like 2,3-dichloro-6-methoxybenzoic acid, although their application to this specific target may require further research and development.

Green Chemistry Principles and Practices in Synthesis

The synthesis of 3,6-dichloro-2-methoxybenzoic acid has been approached with considerations for environmental impact, aiming to reduce waste and avoid harsh reaction conditions. One patented method highlights a more environmentally friendly process by circumventing high-pressure carboxylation reactions, which in turn mitigates the high emission of waste gases, wastewater, and solid residues often associated with traditional methods. google.com This approach emphasizes a good environmental profile and suitability for industrial-scale production. google.com

Key aspects of this greener synthesis involve a two-step process: the formylation of 2,5-dichloroanisole (B158034) followed by the oxidation of the resulting 2-methoxy-3,6-dichlorobenzaldehyde. google.com The use of specific catalysts and reaction conditions contributes to the improved environmental footprint of the synthesis. google.com

In a broader context of chemical synthesis, green chemistry metrics such as the E-factor and mass intensity are crucial for evaluating the environmental performance of a chemical process. For instance, in the synthesis of related aroma esters, an enzymatic process demonstrated favorable green chemistry metrics, with an E-factor of 4.76 and a mass intensity of 6.04, indicating its suitability for industrial application based on green chemistry principles. rsc.org

Optimization of Reaction Parameters and Yield Enhancement in Research Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of 3,6-dichloro-2-methoxybenzoic acid. Research and patent literature provide detailed insights into the fine-tuning of synthetic steps.

In one method, the synthesis begins with the diazotization of 2,5-dichloroaniline. google.com The subsequent hydroxylation step is carefully controlled by slowly adding the aqueous phase containing the 2,5-dichlorophenyldiazonium salt to sulfuric acid at a concentration of 60% to 75% w/w. google.com The temperature of this hydroxylation reaction is maintained between 150 and 170°C to ensure optimal conversion. google.com

A subsequent carboxylation step involves maintaining a CO2 pressure of 30 kg/cm ² for 7 hours. google.com The reaction mixture is then cooled, and excess CO2 is recovered and recycled, contributing to both yield optimization and process efficiency. google.com This particular process reports a final product purity of over 98.5%, with some examples achieving 99.6% purity after recrystallization. google.com

Another patented synthesis route involves the formylation of 2,5-dichloroanisole using dichloromethyl ether in the presence of a Lewis acid catalyst like TiCl4. google.com The temperature is controlled at 0°C during the addition of reactants. google.com The subsequent oxidation of the intermediate aldehyde to the final benzoic acid product is then carried out. google.com The table below summarizes the impact of different solvents and reaction conditions on the yield of the intermediate, 2-methoxy-3,6-dichlorobenzaldehyde.

ParameterCondition 1Condition 2
Solvent Ethylene dichlorideDimethylbenzene
Catalyst 0.5g TiCl40.6g TiCl4
Temperature 0°C0°C
Stirring Time 5 hours6 hours
pH 1.02.0
Yield 92.3%96.0%

Data derived from a patented synthesis method for 3,6-dichloro-2-methoxybenzoic acid, highlighting the optimization of the formylation step. google.com

Analytical Techniques for Monitoring Synthetic Progress and Purity Assessment

Advanced analytical techniques are indispensable for monitoring the progress of the synthesis and ensuring the purity of the final 2,3-dichloro-6-methoxybenzoic acid product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

A reverse-phase HPLC (RP-HPLC) method, for example, can be developed and validated for the determination of purity and the identification of related impurities. ekb.eg While the specific example is for a related trifluoro benzoic acid, the principles are directly applicable. Such a method would typically use a C18 column (like a Zorbax SB-Aq) with a gradient mixture of a buffered aqueous solution and an organic solvent mixture as the mobile phase. ekb.eg The compounds are then detected using a UV detector at a specific wavelength, such as 205 nm. ekb.eg The method would be validated according to International Conference on Harmonization (ICH) guidelines for specificity, limit of detection, limit of quantitation, precision, linearity, and accuracy. ekb.eg

The table below outlines a hypothetical set of parameters for an RP-HPLC method for purity assessment.

ParameterSpecification
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% triethyl amine in water
Mobile Phase B Acetonitrile, methanol, water (700:200:100 v/v/v)
Detection UV at 205 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table is based on a validated method for a similar compound and serves as an illustrative example. ekb.eg

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS) offers even greater sensitivity and specificity for identifying and quantifying the target compound and any impurities. mdpi.com In a typical setup, a C18 column is used with a gradient elution. The mass spectrometer, operating in either positive or negative ion mode, provides accurate mass measurements, which aids in the unequivocal identification of the compounds. mdpi.com Data processing software is then used for peak detection, alignment, and identification against spectral libraries. mdpi.com

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 6 Methoxybenzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization and transformation.

The carboxylic acid group of 2,3-dichloro-6-methoxybenzoic acid can be readily converted into a range of derivatives, such as esters, amides, and acid chlorides, which are key intermediates in the synthesis of more complex molecules.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For a sterically hindered benzoic acid derivative, the Fischer-Speier esterification method using excess alcohol and a strong acid like sulfuric acid is a common approach.

Amides: Amide formation can be accomplished directly from the carboxylic acid and an amine. Boric acid has emerged as an effective catalyst for this transformation, offering a green and efficient alternative to methods that require the pre-activation of the carboxylic acid. orgsyn.org This method is particularly useful for creating a variety of amides, including those with medicinal interest. orgsyn.org For sterically demanding substrates, the catalytic activity of boric acid can be enhanced by converting it in-situ to a boric acid ester. orgsyn.org

Acid Chlorides: The synthesis of the corresponding acyl chloride, 2,3-dichloro-6-methoxybenzoyl chloride, is a crucial step for many subsequent reactions. This conversion is typically performed using standard chlorinating agents. Reagents like thionyl chloride or oxalyl chloride are effective for this purpose, often in an inert solvent. chemicalbook.comprepchem.com For instance, the synthesis of similar aryl acid chlorides has been achieved in high yield by reacting the parent aryl acid with oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Table 1: Common Reagents for Carboxylic Acid Derivatization

Derivative Reagent(s) Typical Conditions
Ester Alcohol (e.g., Methanol, Ethanol), H₂SO₄ Reflux
Amide Amine (R-NH₂), Boric Acid Heating in a suitable solvent
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Heating, often with a DMF catalyst

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For simple aryl carboxylic acids, this transformation is often challenging and requires high temperatures. However, the reaction can be facilitated by specific structural features or reaction conditions.

One method involves heating the carboxylic acid with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide, which replaces the -COOH group with a hydrogen atom. libretexts.org For example, benzoic acid can be converted to benzene (B151609) by heating with soda lime. libretexts.org

More advanced protocols have been developed for the decarboxylation of benzoic acids under milder conditions. A notable method is the copper-catalyzed decarboxylative hydroxylation, which can proceed at temperatures as low as 35 °C. nih.gov This reaction is believed to occur via a radical decarboxylation mechanism initiated by a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex, generating an aryl radical intermediate. nih.gov While this specific method introduces a hydroxyl group, radical decarboxylation has also been used to form C-C and C-B bonds. nih.gov

The ease of decarboxylation is highly dependent on the stability of the intermediate formed after the loss of CO₂. wikipedia.org For β-keto acids, the reaction is often spontaneous upon heating because it proceeds through a stable cyclic enol intermediate. youtube.commasterorganicchemistry.com While 2,3-dichloro-6-methoxybenzoic acid is not a β-keto acid, the electronic effects of its substituents would play a role in the stability of any aryl anion or aryl radical intermediate formed during decarboxylation.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF).

The reduction of the related compound, 2-methoxy-3,6-dichlorobenzyl alcohol, to 2-methoxy-3,6-dichlorobenzoic acid is a documented oxidation reaction. google.com The reverse reaction, the reduction of the benzoic acid, would yield 2,3-dichloro-6-methoxybenzyl alcohol. This reduction is a standard transformation in organic synthesis, providing access to benzyl (B1604629) alcohol derivatives which are themselves valuable synthetic intermediates.

Reactivity of the Aromatic Ring System

The substituents on the benzene ring of 2,3-dichloro-6-methoxybenzoic acid dictate the reactivity and regioselectivity of reactions involving the aromatic system.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and position of the substitution are controlled by the existing substituents.

In 2,3-dichloro-6-methoxybenzoic acid, the substituents are:

-OCH₃ (methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance.

-Cl (chloro): A deactivating, ortho-, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density via resonance (ortho-, para-directing). libretexts.org

-COOH (carboxylic acid): A deactivating, meta-directing group that withdraws electron density from the ring both inductively and by resonance.

The combined influence of these groups makes predicting the outcome of EAS reactions complex. The powerful activating effect of the methoxy (B1213986) group at position 6 would strongly direct incoming electrophiles to its ortho position (position 5) and its para position (position 3, which is already substituted). The carboxylic acid at position 1 and the chlorine at position 2 would direct to position 5 (meta to both). The chlorine at position 3 would direct to position 5 (ortho). Therefore, electrophilic substitution is most likely to occur at the C5 position, the only available position on the ring, which is activated by the methoxy group and directed by all other substituents.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.comyoutube.comyoutube.com

Table 2: Directing Effects of Substituents on 2,3-dichloro-6-methoxybenzoic acid for Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Effect
-COOH 1 Deactivating Meta (to positions 3, 5)
-Cl 2 Deactivating Ortho, Para (to positions 3, 6)
-Cl 3 Deactivating Ortho, Para (to positions 2, 4)
-OCH₃ 6 Activating Ortho, Para (to positions 1, 5)
Predicted Site C5 - Consensus position

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. openstax.org This reaction is generally difficult and requires either strong activation of the ring by electron-withdrawing groups or specific reaction conditions. libretexts.org

The most common mechanism is the SNAr (addition-elimination) mechanism. libretexts.org This pathway is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. openstax.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org

Another pathway for NAS is the elimination-addition (benzyne) mechanism, which occurs under very strong basic conditions (e.g., NaNH₂). This mechanism is less common and depends on the ability to form a highly reactive benzyne (B1209423) intermediate.

Catalyzed reactions, such as the Ullmann condensation, can also facilitate the substitution of aryl halides with nucleophiles like alcohols, amines, and thiols, using a copper catalyst.

Transformations Involving the Methoxy Group

The methoxy group in 2,3-dichloro-6-methoxybenzoic acid is a key feature that influences its chemical and biological properties. This ether linkage can undergo cleavage, and its stability is dependent on the reaction conditions.

Demethylation Reactions (e.g., O-demethylation)

The cleavage of the methyl group from the methoxy ether is a known transformation for this class of compounds. This O-demethylation results in the formation of a hydroxyl group. A significant example of this is the biodegradation of Dicamba (B1670444) in the environment. Both aerobic and anaerobic bacteria can metabolize 2,3-dichloro-6-methoxybenzoic acid to 3,6-dichlorosalicylic acid. wikipedia.org This transformation is catalyzed by a specific enzyme, dicamba monooxygenase, which hydroxylates the methyl group, leading to its subsequent cleavage. wikipedia.org

Chemical methods for the O-demethylation of aryl methyl ethers often require harsh conditions or specific reagents. researchgate.netblucher.com.br The choice of demethylating agent and the reaction conditions can be influenced by the other substituents on the aromatic ring. For methoxybenzoic acids, the presence of electron-withdrawing groups can affect the ease of demethylation.

Stability and Reactivity of Ether Linkages

The ether linkage in 2,3-dichloro-6-methoxybenzoic acid is generally stable under many reaction conditions. However, as noted in the demethylation section, it can be cleaved under specific enzymatic or chemical conditions. The stability of the ether bond is crucial for the herbicidal activity of Dicamba, as its mode of action relies on the specific structure of the molecule. The presence of the two chlorine atoms on the ring can influence the reactivity of the methoxy group through their electronic effects.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving chloro substituents)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org The two chloro substituents on the aromatic ring of 2,3-dichloro-6-methoxybenzoic acid are potential sites for such reactions. The relative reactivity of the two chlorine atoms (at C2 and C3) in these coupling reactions would be a key factor in determining the product distribution. Generally, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl. libretexts.org While aryl chlorides are less reactive than bromides and iodides, significant advances in catalyst systems have made their use more common. rsc.orgacs.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For 2,3-dichloro-6-methoxybenzoic acid, a selective Suzuki-Miyaura coupling at one of the chloro positions could be envisioned with an appropriate palladium catalyst and ligand system. Studies on the coupling of di- and tri-halogenated purines have demonstrated that regioselectivity can be achieved based on the electronic and steric environment of the halogen substituents. researchgate.netnih.gov It is plausible that the C2 and C3 chloro positions would exhibit different reactivities, potentially allowing for selective functionalization.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.orgepa.gov Similar to the Suzuki coupling, the challenge lies in the reactivity of the aryl chloride bonds. The development of highly active palladium catalysts, including palladacycles and those with bulky electron-rich phosphine (B1218219) ligands, has enabled the use of less reactive aryl chlorides. epa.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.comyoutube.comyoutube.com The Sonogashira coupling of aryl chlorides is also feasible with modern palladium catalysts, often in a copper-free setting. acs.org The selective coupling at either the C2 or C3 position of 2,3-dichloro-6-methoxybenzoic acid would depend on the specific catalyst and reaction conditions employed.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions Relevant to 2,3-dichloro-6-methoxybenzoic acid

ReactionCoupling PartnerKey Catalyst FeaturesPotential ApplicationReference(s)
Suzuki-MiyauraOrganoboron compoundsPd catalysts with bulky, electron-rich ligandsSelective C-C bond formation at C2 or C3 researchgate.netnih.gov
HeckAlkenesHighly active Pd catalysts (e.g., palladacycles)Vinylation at a chloro position mdpi.comepa.gov
SonogashiraTerminal alkynesPd catalysts, often copper-free for aryl chloridesAlkynylation at a chloro position acs.orgyoutube.comyoutube.comyoutube.com

This table summarizes the key aspects of major palladium-catalyzed coupling reactions and their potential application to the functionalization of the 2,3-dichloro-6-methoxybenzoic acid scaffold.

Radical Reactions and Their Mechanistic Studies

Radical reactions offer alternative pathways for the transformation of aromatic compounds. nih.gov These reactions often proceed through highly reactive radical intermediates and can be initiated by various methods, including photochemically, thermally, or through the use of radical initiators. chimia.chlibretexts.org

For 2,3-dichloro-6-methoxybenzoic acid, radical reactions could involve the chlorine substituents or the aromatic ring itself. The electrochemical reduction and oxidation of chlorinated aromatic compounds, for instance, are known to proceed through radical intermediates. acs.org The degradation of such compounds can be enhanced by the generation of hydroxyl radicals (•OH) and hydrogen atoms (H•). acs.org

Mechanistic studies of radical reactions often employ techniques such as radical trapping experiments to detect and characterize the transient radical intermediates. chimia.chresearchgate.net The study of radical-mediated processes is crucial for understanding the environmental fate of chlorinated aromatic compounds like Dicamba and for developing novel synthetic methodologies. While specific radical reactions of 2,3-dichloro-6-methoxybenzoic acid are not extensively documented in the provided search results, the general principles of radical chemistry of chlorinated aromatic compounds can be applied to predict its potential reactivity. acs.orgisca.me

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into the molecular structure of 2,3-dichloro-6-methoxybenzoic acid.

Due to the absence of direct experimental spectra for 2,3-dichloro-6-methoxybenzoic acid in publicly available databases, a predictive analysis based on established chemical shift principles and data from structurally related compounds is presented. The expected chemical shifts are influenced by the electronic effects of the chloro, methoxy (B1213986), and carboxylic acid substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons are in different chemical environments and will likely appear as doublets due to coupling with each other. The carboxylic acid proton will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The aromatic region will display signals for the six carbons of the benzene ring, with their chemical shifts significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, while the methoxy carbon will be found in the typical range for such groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dichloro-6-methoxybenzoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.30 - 7.50 (d)-
H57.00 - 7.20 (d)-
OCH₃3.80 - 4.00 (s)55.0 - 60.0
COOH10.0 - 13.0 (br s)-
C1-125.0 - 130.0
C2-130.0 - 135.0
C3-128.0 - 133.0
C4-120.0 - 125.0
C5-115.0 - 120.0
C6-150.0 - 155.0
C=O-165.0 - 170.0

Note: These are estimated values. Actual experimental values may vary. (s = singlet, d = doublet, br s = broad singlet)

For comparison, the experimental ¹H NMR data for the related compound 2,3-dichloroanisole shows signals for the aromatic protons at approximately δ 7.13, 7.06, and 6.83 ppm, and a methoxy signal at δ 3.89 ppm. chemicalbook.com The addition of a carboxylic acid group at the C1 position would be expected to shift the adjacent aromatic proton (H5) further downfield.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons (H4 and H5), showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. It would definitively link the H4 and H5 signals to their corresponding C4 and C5 signals in the ¹³C spectrum and the methoxy protons to the methoxy carbon.

The methoxy protons showing a correlation to the C6 carbon.

The aromatic proton H5 showing correlations to C1, C3, and C4.

The aromatic proton H4 showing correlations to C2, C5, and C6.

The carboxylic acid proton potentially showing a correlation to the C1 and C=O carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of atoms. A key expected NOE would be between the methoxy protons and the aromatic proton at the C5 position, confirming the ortho relationship.

The choice of solvent can significantly influence the chemical shifts observed in NMR spectroscopy, particularly for the acidic proton of the carboxylic acid group. In protic solvents like DMSO-d₆ or methanol-d₄, hydrogen bonding between the solvent and the carboxylic acid proton will lead to a downfield shift and often a sharper signal compared to a non-polar solvent like CDCl₃. The chemical shifts of the aromatic protons can also be affected by solvent-solute interactions.

Conformational analysis by NMR would focus on the orientation of the carboxylic acid and methoxy groups relative to the benzene ring. The rotational barrier around the C1-C(OOH) bond and the C6-O(CH₃) bond can be studied using variable temperature NMR experiments. Changes in the chemical shifts and coupling constants with temperature can provide insights into the preferred conformations and the energetics of their interconversion. The NOESY experiment would also be critical in determining the through-space proximity of the methoxy group to the rest of the molecule, providing evidence for its preferred orientation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Frequencies for 2,3-dichloro-6-methoxybenzoic acid

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)3300-2500 (broad)WeakStrong (IR)
C-H stretch (aromatic)3100-30003100-3000Medium (IR), Strong (Raman)
C-H stretch (methoxy)2950-28502950-2850Medium (IR), Medium (Raman)
C=O stretch (carboxylic acid dimer)1710-16801710-1680Very Strong (IR), Medium (Raman)
C=C stretch (aromatic)1600, 1580, 14501600, 1580, 1450Medium-Strong (IR & Raman)
C-O stretch (acid and ether)1320-1210, 1275-12001320-1210, 1275-1200Strong (IR), Medium (Raman)
C-Cl stretch800-600800-600Strong (IR), Strong (Raman)

Note: These are general ranges and the exact positions and intensities will be specific to the molecule.

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A very strong and sharp absorption between 1710 and 1680 cm⁻¹ will correspond to the C=O stretching of the dimer. The Raman spectrum, on the other hand, will likely show strong signals for the aromatic C=C stretching and the C-Cl stretching modes. The symmetric nature of the C=O stretch in a centrosymmetric dimer would make this mode formally Raman inactive, but it may appear weakly due to solid-state effects.

In the solid state, benzoic acid and its derivatives typically exist as centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This dimerization significantly affects the vibrational spectra. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this strong hydrogen bonding. The position of the C=O stretching vibration is also shifted to a lower frequency (red-shifted) compared to the monomeric form, which would be observed in a very dilute solution in a non-polar solvent.

Raman spectroscopy can also provide insights into intermolecular interactions. Low-frequency Raman scattering (in the range of 10-200 cm⁻¹) is particularly sensitive to lattice vibrations (phonons), which are collective motions of the molecules in the crystal lattice. The positions and widths of these phonon modes are dependent on the strength and nature of the intermolecular forces, including hydrogen bonding and van der Waals interactions. Studying the temperature dependence of these low-frequency modes can provide information about the stability of the crystal lattice and any potential phase transitions. Density Functional Theory (DFT) calculations could be employed to model the vibrational spectra and aid in the assignment of both intramolecular and intermolecular vibrational modes, providing a deeper understanding of the hydrogen bonding network. ias.ac.in

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of a molecule's elemental composition and structure through fragmentation analysis.

Accurate Mass Determination: The molecular formula of 2,3-dichloro-6-methoxybenzoic acid is C₈H₆Cl₂O₃. High-resolution mass spectrometry (HRMS) would be expected to yield a monoisotopic mass that is very close to the theoretical value. For its isomer, 2,6-dichloro-4-methoxybenzoic acid, the computed monoisotopic mass is 219.9694 Da. nih.gov It is anticipated that 2,3-dichloro-6-methoxybenzoic acid would exhibit a nearly identical accurate mass.

Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the molecule is expected to undergo several key fragmentation pathways. These predictions are based on the known fragmentation patterns of similar compounds, such as other dichlorinated methoxybenzoic acids and anisic acid derivatives. nist.govwikipedia.org

The initial event is the formation of the molecular ion [M]⁺•. Subsequent fragmentation is likely to proceed through the following pathways:

Loss of a methyl radical (•CH₃): The methoxy group can readily lose a methyl radical to form a stable ion. This is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond of the methoxy group would result in the loss of a methoxy radical.

Decarboxylation (loss of CO₂): The carboxylic acid group can be lost as a neutral carbon dioxide molecule, a characteristic fragmentation for benzoic acids.

Loss of a chlorine atom (•Cl): The molecule can lose one of the chlorine atoms from the aromatic ring.

Loss of hydrogen chloride (HCl): A rearrangement followed by the elimination of HCl is also a plausible fragmentation pathway, particularly with the presence of adjacent functional groups.

A plausible fragmentation pattern is detailed in the interactive data table below.

Predicted Mass Spectrometry Fragmentation Data for 2,3-dichloro-6-methoxybenzoic acid

m/z (predicted) Proposed Fragment Ion Neutral Loss
220[C₈H₆Cl₂O₃]⁺•-
205[C₇H₃Cl₂O₃]⁺•CH₃
189[C₈H₅Cl₂O₂]⁺•OCH₃
175[C₇H₆Cl₂O]⁺•CO₂
185[C₈H₆ClO₃]⁺••Cl
184[C₈H₅ClO₃]⁺•HCl

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for 2,3-dichloro-6-methoxybenzoic acid has been publicly reported, its solid-state structure can be inferred from related compounds, such as anisic acid and 2,3-dichloro-6-methoxyquinoxaline. researchgate.netmdpi.com

Molecular Geometry: The molecule is expected to have a largely planar benzoic acid core. However, steric hindrance between the ortho-substituted chlorine and methoxy groups, and the adjacent carboxylic acid group, may cause some out-of-plane twisting of these substituents. In the crystal structure of anisic acid (p-methoxybenzoic acid), the carboxyl group and the methyl carbon atom are slightly displaced from the plane of the phenyl ring. mdpi.com A similar, and likely more pronounced, distortion would be anticipated for 2,3-dichloro-6-methoxybenzoic acid due to the increased steric bulk of the chlorine atoms.

Crystal Packing and Intermolecular Interactions: A key feature of the crystal packing of benzoic acids is the formation of hydrogen-bonded dimers through their carboxylic acid groups. mdpi.com It is highly probable that 2,3-dichloro-6-methoxybenzoic acid would also form such dimers in the solid state. These dimers would then pack into a three-dimensional lattice. The arrangement of these dimers will be influenced by other intermolecular forces, including dipole-dipole interactions and van der Waals forces. The presence of chlorine atoms allows for the possibility of halogen bonding, which could further influence the crystal packing. For instance, short Cl⋯O halogen-bonding contacts have been observed in the crystal structure of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione. nih.gov

An interactive data table of predicted crystallographic parameters, based on analogous structures, is presented below.

Predicted Crystallographic Data for 2,3-dichloro-6-methoxybenzoic acid

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
a (Å)15 - 18
b (Å)3 - 5
c (Å)15 - 18
β (°)90 - 105
Z (molecules/unit cell)4
Key Intermolecular InteractionsO-H···O hydrogen bonds (dimer formation), π-π stacking, Halogen bonding (Cl···O)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and molecular properties of organic compounds. dergipark.org.tr For substituted benzoic acids, methods like B3LYP with basis sets such as 6-311+G are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For 2,3-dichloro-6-methoxybenzoic acid, this involves finding the most stable arrangement of its constituent atoms. The presence of the carboxylic acid and methoxy (B1213986) groups introduces conformational flexibility, primarily through rotation around the C-C and C-O single bonds.

It is expected that the benzoic acid moiety will be largely planar. However, the steric hindrance introduced by the chlorine atoms at the 2 and 3 positions and the methoxy group at the 6 position could lead to out-of-plane twisting of the carboxylic acid and methoxy groups to relieve strain. Conformational analysis would involve systematically rotating these groups and calculating the energy of each conformer to identify the global minimum and other low-energy local minima.

Table 1: Illustrative Optimized Geometrical Parameters for 2,3-dichloro-6-methoxybenzoic acid (Note: This table is illustrative and represents the type of data obtained from DFT calculations.)

Parameter Bond/Angle Calculated Value (Illustrative)
Bond Length (Å) C-COOH 1.49
C=O 1.22
C-OH 1.35
C-Cl (C2) 1.74
C-Cl (C3) 1.73
C-O (methoxy) 1.37
Bond Angle (°) C1-C2-Cl 121.5
C2-C3-Cl 119.8
C1-C6-O 118.0
Dihedral Angle (°) C2-C1-C(O)OH 15.0

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For substituted benzoic acids, the HOMO is often localized on the benzene (B151609) ring and the electron-donating methoxy group, while the LUMO is typically centered on the electron-withdrawing carboxylic acid group and the benzene ring. The presence of chlorine atoms would also influence the energies and distributions of these orbitals. A smaller HOMO-LUMO gap for 2,3-dichloro-6-methoxybenzoic acid would imply that charge transfer can readily occur within the molecule. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 2,3-dichloro-6-methoxybenzoic acid (Note: This table is illustrative and represents the type of data obtained from DFT calculations.)

Parameter Energy (eV)
HOMO -6.8
LUMO -2.1

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

For 2,3-dichloro-6-methoxybenzoic acid, Fukui function analysis would likely predict that the oxygen atoms of the carboxylic acid group are susceptible to electrophilic attack, while the carbon atom of the carboxylic acid group and certain positions on the benzene ring are prone to nucleophilic attack. This analysis provides a more detailed picture of reactivity than can be obtained from simple atomic charges alone.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods are widely used to predict and help interpret various types of molecular spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For 2,3-dichloro-6-methoxybenzoic acid, these calculations would show the effect of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the chemical shifts of the aromatic protons and carbons.

IR (Infrared) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For the target molecule, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, C-Cl stretches, and various aromatic C-H and C-C vibrations. Comparing calculated spectra with experimental data helps in the definitive assignment of vibrational bands. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. ias.ac.in For 2,3-dichloro-6-methoxybenzoic acid, these calculations would likely show π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be employed to model the mechanisms of chemical reactions involving 2,3-dichloro-6-methoxybenzoic acid. For instance, the esterification reaction of the carboxylic acid group or nucleophilic substitution reactions on the aromatic ring could be investigated.

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

Computational methods are crucial for studying the non-covalent interactions that govern how molecules interact with each other in the solid state or in solution.

Hydrogen Bonding: The carboxylic acid group of 2,3-dichloro-6-methoxybenzoic acid is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). In the solid state, it is highly likely to form hydrogen-bonded dimers, a common structural motif for carboxylic acids. mdpi.com Computational studies can quantify the strength of these hydrogen bonds.

Halogen Bonding: The chlorine atoms on the ring can also participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophile.

Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often used to analyze and quantify these weak interactions. ias.ac.inresearchgate.net

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

While Dicamba (B1670444) is a prominent agrochemical, its direct use as a starting material for the synthesis of pharmaceutically active scaffolds is not widely reported in scientific literature. Research has largely focused on its herbicidal activity and its environmental and metabolic fate.

Role in the Synthesis of Agrochemical Intermediates

The primary role of Dicamba as a building block is in the context of agrochemical research, particularly in the synthesis of its own metabolites and derivatives for analytical and research purposes.

The synthesis of Dicamba itself involves key intermediates. One common route starts with 2,5-dichloroaniline, which undergoes diazotization, followed by other transformations to yield the final product. google.com Another key penultimate intermediate in the synthesis of Dicamba is 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA). researchgate.net The synthesis of Dicamba from 3,6-DCSA typically involves an O-methylation step. google.com

Furthermore, to study the environmental impact and metabolism of Dicamba in plants, researchers synthesize its various metabolites. These include glucosides such as DCSA-glucoside, DCGA-glucoside, and 5-OH dicamba-glucoside. uark.eduuark.edu The synthesis of these glucosides often involves protecting the carboxylic acid group of the Dicamba metabolite, followed by a glycosylation reaction. uark.edu These synthetic metabolites serve as analytical standards for detecting and quantifying Dicamba residues in the environment and in crops.

The degradation of Dicamba under various conditions also leads to the formation of different chemical intermediates. For instance, studies have identified hydroxylation products like 4-hydroxy Dicamba and 5-hydroxy Dicamba, as well as 3,6-dichloro-2-methoxyphenol, a compound where the carboxyl group is replaced by a hydroxyl group. researchgate.net

Below is a table summarizing some of the key intermediates and derivatives in the context of Dicamba's agrochemical applications.

Compound NameRole in Synthesis
3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA)Penultimate intermediate in the synthesis of Dicamba.
2,5-dichloroanilineStarting material in some synthetic routes to Dicamba.
DCSA-glucosideMetabolite of Dicamba, synthesized for analytical standards.
5-OH dicamba-glucosideMetabolite of Dicamba, synthesized for analytical standards.
4-hydroxy DicambaDegradation product of Dicamba.
3,6-dichloro-2-methoxyphenolDegradation product of Dicamba.

Utilization in the Development of Functional Materials and Polymers

Currently, there is no significant body of research detailing the use of Dicamba as a building block for the synthesis of functional materials or polymers. Its applications remain predominantly within the agrochemical sector.

Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

Significant research has been conducted on synthesizing analogs and derivatives of Dicamba to study how structural modifications affect its properties, particularly its herbicidal efficacy and environmental safety.

One major area of investigation has been the modification of the carboxylic acid group to create different salt formulations. These include the dimethylamine (B145610) (DMA) and diglycolamine (DGA) salts of Dicamba. bayer.ca The purpose of creating these salt derivatives is to alter the physicochemical properties of the herbicide, such as its volatility, in order to reduce off-target drift. bayer.ca

A more recent and advanced approach involves the synthesis of herbicidal ionic liquids (HILs) from Dicamba. nih.gov By reacting Dicamba with various organic cations, researchers have created a new class of compounds with significantly lower volatility compared to the parent acid. nih.gov This is a prime example of a structure-property relationship study, where the goal is to design a molecule with improved environmental characteristics while maintaining or even enhancing its desired biological activity.

The synthesis of deuterated analogs of Dicamba, such as 3,6-Dichloro-2-methoxy-d3-benzoic Acid , serves as a crucial tool in metabolic and environmental fate studies. The isotopic labeling allows for the precise tracking and quantification of the molecule and its breakdown products.

The table below highlights some of the synthesized analogs and derivatives of Dicamba and the primary focus of the structure-property relationship studies.

Analog/DerivativeStructural ModificationFocus of Study
Dimethylamine (DMA) salt of DicambaSalt formation at the carboxylic acidReduced volatility
Diglycolamine (DGA) salt of DicambaSalt formation at the carboxylic acidReduced volatility
Herbicidal Ionic Liquids (HILs)Formation of an ionic liquid with an organic cationSignificantly reduced volatility, altered solubility
3,6-Dichloro-2-methoxy-d3-benzoic AcidDeuteration of the methoxy (B1213986) groupUsed as an internal standard in analytical chemistry

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Kinetics in Aqueous and Solid Phases

The photochemical degradation of 2,3-dichloro-6-methoxybenzoic acid (also known as dicamba) has been investigated under various conditions, revealing different pathways and kinetics in aqueous solutions versus solid phases.

In aqueous solutions, exposure to UV light leads to the formation of two primary photoproducts. semanticscholar.org Both of these products are a result of the substitution of a chlorine atom with a hydroxyl group. semanticscholar.org One of the main photoproducts is 3-chloro-2-methoxy-6-hydroxybenzoic acid. The other major product is formed through an oxidative process and does not form in the absence of oxygen. semanticscholar.org

When 2,3-dichloro-6-methoxybenzoic acid is irradiated in the solid phase, particularly when adsorbed on a synthetic clay like laponite, a much more complex array of intermediate products is formed. semanticscholar.org These transformations include:

Methylation

Decarboxylation

Chlorination

Dechlorination

Hydroxylation

The presence of water within the clay structure is believed to be responsible for the hydroxylation reactions. semanticscholar.org The "cage effect" and energy transfer processes are thought to contribute to the methylation, chlorination, and decarboxylation reactions observed in the solid phase. semanticscholar.org In contrast, decarboxylation does not occur when the compound is irradiated without a support or on ferric oxide. semanticscholar.org

The kinetics of photodegradation are significantly influenced by the nature of the inorganic support material. semanticscholar.org While specific kinetic data for 2,3-dichloro-6-methoxybenzoic acid photodegradation is detailed in specialized studies, the rate of degradation is noted to be slower than that of other herbicides like mecoprop and MCPA. semanticscholar.org

Table 1: Photodegradation Products of 2,3-dichloro-6-methoxybenzoic acid

PhaseSupportMajor Transformation PathwaysIdentified Products/Product Classes
AqueousNoneSubstitution of Chlorine with Hydroxyl, Oxidation3-chloro-2-methoxy-6-hydroxybenzoic acid, Oxidized product
SolidLaponite (Synthetic Clay)Methylation, Decarboxylation, Chlorination, Dechlorination, HydroxylationNumerous intermediate products
SolidNone or Ferric Oxide-No decarboxylation products observed

Microbial Degradation Mechanisms and Metabolite Identification

Microbial activity is a primary pathway for the transformation of 2,3-dichloro-6-methoxybenzoic acid in the environment, particularly in soil. The primary metabolite identified from the biodegradation of this compound is 3,6-dichlorosalicylic acid. semanticscholar.org This transformation involves the demethylation of the methoxy (B1213986) group.

Further microbial degradation can lead to the formation of other metabolites, including 2,5-dihydroxy-3,6-dichlorobenzoic acid and minor quantities of 5-hydroxydicamba. semanticscholar.orgnist.gov These findings indicate that microbial degradation proceeds through a series of steps including demethylation and hydroxylation.

The specific microorganisms responsible for these transformations have been the subject of various studies on herbicide degradation. While a broad range of soil microorganisms, including bacteria and fungi, are known to degrade herbicides, the specific consortia involved in the complete mineralization of 2,3-dichloro-6-methoxybenzoic acid can vary depending on soil type and conditions. The degradation pathways often involve initial enzymatic attacks that render the molecule more susceptible to further breakdown.

Table 2: Identified Microbial Metabolites of 2,3-dichloro-6-methoxybenzoic acid

MetaboliteTransformation Pathway
3,6-dichlorosalicylic acidDemethylation
2,5-dihydroxy-3,6-dichlorobenzoic acidHydroxylation
5-hydroxydicambaHydroxylation

Hydrolytic Stability and Chemical Degradation Studies

2,3-dichloro-6-methoxybenzoic acid exhibits significant stability against hydrolysis under normal environmental conditions. semanticscholar.org It is reported to be resistant to both oxidation and hydrolysis and is stable in the presence of acids and alkalis. semanticscholar.org This inherent chemical stability means that abiotic hydrolytic degradation is not a significant dissipation pathway for this compound in the environment. Its persistence in water bodies, in the absence of light or microbial activity, is therefore expected to be high.

Advanced oxidation processes, however, have been shown to effectively degrade this compound. Studies on the mineralization of 2,3-dichloro-6-methoxybenzoic acid in aqueous solutions using electro-Fenton and photoelectro-Fenton methods have demonstrated its complete degradation. researchgate.net In these processes, the decay follows pseudo-first-order kinetics. researchgate.net The degradation involves the rapid release of chloride ions and the formation of intermediate carboxylic acids such as formic acid, maleic acid, and oxalic acid before complete mineralization to CO2. researchgate.net

Adsorption and Mobility Studies in Environmental Matrices

The mobility of 2,3-dichloro-6-methoxybenzoic acid in the environment is largely controlled by its adsorption to soil particles and other solid matrices. Studies have shown that calcined-layered double hydroxides (CLDH) can effectively adsorb this compound from aqueous solutions. researchgate.net

The adsorption isotherms are characterized as S-type curves, which is indicative of a hydrophobic adsorption mechanism. researchgate.net The adsorption process is rapid, reaching a near-equilibrium state within 30 minutes. researchgate.net The presence of competing anions can significantly influence the adsorption process. The adsorption of 2,3-dichloro-6-methoxybenzoic acid in the presence of various anions increases in the following order: SO₄²⁻ < HPO₄²⁻ < CO₃²⁻ < NO₃⁻ ≈ F⁻ ≈ Cl⁻ ≈ Br⁻ ≈ I⁻. researchgate.net

The adsorbed 2,3-dichloro-6-methoxybenzoic acid can be completely desorbed, with the rate of release depending on the type of competing anion in the surrounding solution. researchgate.net Spectroscopic and diffraction analyses have confirmed that the adsorbed molecules form a monolayer oriented perpendicularly to the interlayer mineral surfaces. researchgate.net These findings are critical for predicting the leaching potential and bioavailability of 2,3-dichloro-6-methoxybenzoic acid in different soil environments.

Table 3: Adsorption Characteristics of 2,3-dichloro-6-methoxybenzoic acid on Calcined-Layered Double Hydroxide (B78521)

ParameterFinding
Adsorption Isotherm TypeS-type
Adsorption MechanismHydrophobic
Time to Quasi-EquilibriumApproximately 30 minutes
Effect of Competing AnionsAdsorption is strongly affected by the presence of other anions.
DesorptionCompletely desorbable, rate is dependent on competing anions.

Future Research Directions and Emerging Opportunities

Development of Novel and Economically Viable Synthetic Routes

While 2,3-dichloro-6-methoxybenzoic acid is commercially available, the exploration of new, efficient, and economically viable synthetic pathways remains a crucial area of research. Current synthetic strategies often rely on multi-step processes that may not be optimal for large-scale production or for generating diverse analogues. Future research will likely focus on developing more atom-economical and sustainable methods.

Potential synthetic strategies could be adapted from established methods for closely related compounds. For instance, a plausible route could involve the initial synthesis of a 2,3-dichloroaniline (B127971) or 2,3-dichlorobenzaldehyde (B127699) precursor, followed by methoxylation and oxidation. One documented synthesis for the related 2,3-dichlorobenzoic acid starts from 2,3-dichloroaniline, which undergoes diazotization and a subsequent Meerwein arylation to form 2,3-dichlorobenzaldehyde, which is then oxidized to the carboxylic acid. chemicalbook.com Another approach involves a Grignard reaction, starting with a halogenated precursor like 2,3-dichloroiodobenzene, which is reacted with magnesium and then carbon dioxide. chemicalbook.com Adapting these routes to incorporate the 6-methoxy group would be a key challenge.

More modern approaches could involve late-stage functionalization. A potential route could start with a more accessible methoxybenzoic acid and introduce the chlorine atoms through catalyzed halogenation, although controlling the regioselectivity would be paramount. google.com The development of phase-transfer catalysts could also enhance reaction rates and yields under milder conditions. scispace.com

A comparison of potential synthetic approaches is outlined below:

Synthetic StrategyPotential Starting MaterialKey Transformation(s)Potential Challenges
Aniline-Based Route A methoxy-substituted 2,3-dichloroanilineDiazotization, Sandmeyer (or similar) reaction, OxidationAvailability of starting aniline, regioselectivity of methoxylation/chlorination
Grignard-Based Route 1-Bromo-2,3-dichloro-6-methoxybenzeneGrignard reagent formation, Carboxylation with CO₂Preparation of the starting halo-aromatic, strict anhydrous conditions required
Late-Stage Halogenation 2-Methoxybenzoic acidCatalytic electrophilic chlorinationControlling regioselectivity to achieve the 2,3-dichloro pattern, avoiding over-halogenation

Exploration of Unconventional Reactivity and Catalytic Transformations

The 2,3-dichloro-6-methoxybenzoic acid scaffold presents multiple sites for chemical modification, including the aromatic C-H bonds, the carboxylic acid group, and the carbon-chlorine bonds. Future research is expected to move beyond classical transformations and explore novel catalytic systems to functionalize this molecule with high precision and efficiency.

A significant frontier is the selective C–H activation of the benzene (B151609) ring. While the carboxyl group typically directs ortho-functionalization, the development of novel ligand-directed transition-metal catalysis has enabled the selective functionalization of the meta-position of benzoic acid derivatives. nih.govdntb.gov.ua Applying such Pd(II)-catalyzed methods could allow for the introduction of new substituents at the C4 or C5 positions. Furthermore, studies on alkoxy-substituted benzoic acids have shown that rhodium catalysts can facilitate annulation reactions with alkynes, where the methoxy (B1213986) group can influence regioselectivity through non-covalent interactions. mdpi.com

The carboxylic acid group itself is a handle for unconventional reactivity. Transition-metal-free decarboxylative halogenation reactions, which replace the -COOH group with a halogen, have been shown to be effective for electron-rich aromatic acids, with methoxy groups often enhancing reactivity. nih.gov This opens up pathways to creating new building blocks from the 2,3-dichloro-6-methoxybenzoic acid core.

Transformation TypeKey ReactionCatalyst/Reagent ExamplePotential Outcome
C-H Functionalization meta-C–H OlefinationPd(OAc)₂ with a nitrile-based sulfonamide templateIntroduction of an alkene group at the C5 position. nih.gov
C-H Annulation Rhodium-catalyzed annulation[Cp*RhCl₂]₂ with alkynesFormation of novel polycyclic structures. mdpi.com
Decarboxylative Coupling Decarboxylative BrominationN-Bromosuccinimide (NBS)Replacement of the carboxylic acid group with a bromine atom. nih.gov
Cross-Coupling Suzuki-Miyaura CouplingPalladium catalystsFunctionalization at the C-Cl positions to form C-C bonds.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of reactions and molecules related to the 2,3-dichloro-6-methoxybenzoic acid scaffold. Future research will increasingly integrate computational modeling to predict reactivity, elucidate mechanisms, and design new functional derivatives.

Density Functional Theory (DFT) calculations can provide deep mechanistic insights. For example, DFT has been used to understand how the methoxy group in substituted benzoic acids can influence the regioselectivity of rhodium-catalyzed C-H activation through weak, non-covalent C–H···O interactions between the substrate and the catalyst's ligand. mdpi.com Such studies can guide the selection of catalysts and reaction conditions to achieve desired outcomes.

Molecular modeling is also critical for designing new molecules with specific functions. In silico techniques like molecular docking can predict how derivatives of this scaffold might bind to biological targets such as enzymes or receptors. researchgate.netdntb.gov.ua These methods can screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. Furthermore, computational analysis of the molecular electrostatic potential (MEP) can identify regions susceptible to electrophilic or nucleophilic attack, while frontier molecular orbital (FMO) analysis can predict reactivity patterns. dntb.gov.ua The presence of two chlorine atoms makes this scaffold a candidate for engaging in halogen bonding, a non-covalent interaction increasingly used in drug design. nih.govnih.gov Computational tools can be used to predict the strength and geometry of these interactions, aiding in the rational design of potent ligands. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant opportunity for the production and derivatization of 2,3-dichloro-6-methoxybenzoic acid. These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and the potential for rapid library synthesis.

Continuous flow microreactors have been successfully used for reactions involving substituted benzoic acids. For example, the alkylation of various benzoic acids has been studied in detail in a flow system, allowing for the precise determination of reaction kinetics and optimization of conditions with minimal material consumption. acs.org The synthesis of other complex benzoic acid derivatives, such as 2,2′-diselenobis(benzoic acid), has also been achieved in flow with significantly reduced reaction times. rsc.org

Automated synthesis platforms, which often integrate flow reactors, can be programmed to perform multi-step reaction sequences and purifications. Such a system could be used to generate a library of derivatives from the 2,3-dichloro-6-methoxybenzoic acid scaffold by systematically varying reagents that react with the carboxylic acid group or by performing catalytic cross-coupling reactions at the C-Cl positions. This high-throughput approach would dramatically accelerate the exploration of the chemical space around this core structure.

A case study on the alkylation of benzoic acids in a flow reactor highlights the advantages:

ParameterBatch ReactionFlow ReactorAdvantage of Flow
Reaction Time HoursMinutes/SecondsIncreased throughput
Temperature Control Prone to hotspotsExcellent heat transferImproved safety and selectivity
Scalability Difficult, requires re-optimizationStraightforward (scaling-out)Faster process development
Material Usage Grams for optimizationMilligrams for optimizationReduced waste and cost

Data concept derived from a study on benzoic acid alkylation in a continuous flow microreactor. acs.org

Design of New Functional Molecules Based on the 2,3-dichloro-6-methoxybenzoic acid Scaffold

The unique arrangement of functional groups on the 2,3-dichloro-6-methoxybenzoic acid ring makes it an attractive core structure, or scaffold, for the design of novel functional molecules in medicinal chemistry, materials science, and agrochemistry. mdpi.com A molecular scaffold provides the fundamental three-dimensional framework upon which functional groups can be appended to create molecules with desired properties. arxiv.org

In medicinal chemistry, substituted benzoic acids are privileged structures found in numerous approved drugs. preprints.org The 2,3-dichloro-6-methoxybenzoic acid scaffold offers several handles for derivatization to create new therapeutic agents. For example, various benzoic acid derivatives have been investigated as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) for neurodegenerative diseases, as anticancer agents, and as antidiabetic compounds. researchgate.netpreprints.orgnih.gov The chlorine atoms are particularly interesting features for drug design, as they can modulate the lipophilicity of the molecule and participate in halogen bonding with protein targets, potentially increasing binding affinity and selectivity. nih.gov

The general approach involves using the core scaffold as a starting point and building out complexity, as illustrated by the following potential applications:

Enzyme Inhibitors: The carboxylic acid can mimic the phosphate (B84403) group and bind to the active sites of phosphatases, or it can form key hydrogen bonds in the active sites of kinases or proteases.

Receptor Ligands: The aromatic scaffold can be decorated with different substituents to match the topology and pharmacophore requirements of G-protein coupled receptors (GPCRs) or nuclear receptors.

Molecular Probes: By attaching a fluorophore or a reactive group to the scaffold, it can be converted into a chemical tool for studying biological systems.

The combination of the rigid aromatic core, the potential for specific halogen bonding, and multiple points for synthetic diversification makes 2,3-dichloro-6-methoxybenzoic acid a promising platform for future molecular design endeavors.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2,3-dichloro-6-methoxybenzoic acid, and how can intermediates be characterized?

  • Methodology : A common approach involves chlorination and methoxylation of benzoic acid derivatives. For example, substituted benzoic acids are synthesized via hydrolysis of methyl esters under acidic conditions (e.g., HCl in dioxane) followed by purification via reduced-pressure distillation . Intermediate characterization typically employs 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6d_6 solvent for resolving methoxy and chloro substituents) and mass spectrometry (HRMS for molecular ion confirmation) .

Q. How can researchers verify the purity and structural integrity of synthesized 2,3-dichloro-6-methoxybenzoic acid?

  • Methodology : Use a combination of:

  • Chromatography : HPLC with UV detection for purity assessment (≥95% by area).
  • Spectroscopy : 13C-NMR^{13} \text{C-NMR} to confirm carbonyl (C=O, ~168–170 ppm) and aromatic carbons; IR for functional groups (e.g., C-Cl stretch at ~550–750 cm1^{-1}) .
  • Elemental Analysis : Match calculated and observed C/H/N percentages to confirm stoichiometry.

Advanced Research Questions

Q. What strategies address regioselective challenges in introducing chloro and methoxy groups to benzoic acid derivatives?

  • Methodology :

  • Directed Ortho-Metalation : Use methoxy groups as directing agents for chlorination. For example, methoxy-substituted benzoic acids can undergo selective chlorination at the 2- and 3-positions using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 under controlled temperatures (0–25°C) .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to avoid side reactions during substitution .

Q. How do steric and electronic effects influence the reactivity of 2,3-dichloro-6-methoxybenzoic acid in coupling reactions?

  • Methodology :

  • Acid Chloride Formation : React with oxalyl chloride (2 eq.) in dry DCM catalyzed by DMF to generate the acid chloride, which is then coupled with amines or thiocyanates .
  • Electronic Effects : The electron-withdrawing chloro groups deactivate the ring, requiring activating groups (e.g., methoxy) to direct nucleophilic attacks. Steric hindrance at the 2- and 3-positions may slow reactions at these sites.

Q. What analytical techniques resolve contradictions in degradation studies of halogenated benzoic acids?

  • Methodology :

  • Stability Testing : Use accelerated degradation (e.g., 40°C/75% RH) with LC-MS to identify breakdown products.
  • Isotopic Labeling : 18O^{18} \text{O}-labeling in hydrolysis studies to track carboxyl group stability .
  • Computational Modeling : DFT calculations to predict degradation pathways based on bond dissociation energies .

Safety and Handling

Q. What precautions are critical when handling 2,3-dichloro-6-methoxybenzoic acid in aqueous/organic reactions?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile chlorinated intermediates (e.g., acid chlorides) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Comparative Studies

Q. How does the bioactivity of 2,3-dichloro-6-methoxybenzoic acid compare to analogs like 3,5-dichloro-4-hydroxybenzoic acid?

  • Methodology :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using UV-Vis kinetics.
  • Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., methoxy vs. hydroxy) with activity trends observed in microbial or cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.